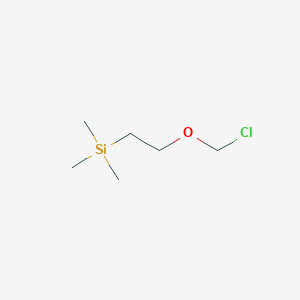

2-(Trimethylsilyl)ethoxymethyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethoxy)ethyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClOSi/c1-9(2,3)5-4-8-6-7/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXKZEMBEZGUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227327 | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76513-69-4 | |

| Record name | 2-(Trimethylsilyl)ethoxymethyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76513-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076513694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethyl 2-(trimethylsilyl)ethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 2-(trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is a cornerstone of success. Among the arsenal (B13267) of protecting groups available to the modern chemist, the 2-(trimethylsilyl)ethoxymethyl (SEM) group occupies a significant position, prized for its unique stability profile and versatile cleavage methods. Introduced via its chloride precursor, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), the SEM group offers a robust shield for a variety of functional groups, including alcohols, amines, carboxylic acids, and nitrogen-containing heterocyles. This technical guide provides an in-depth exploration of the applications of SEM-Cl, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to inform and empower researchers in their synthetic endeavors.

Core Applications of SEM-Cl: A Protecting Group Strategy

SEM-Cl serves as a versatile reagent for the introduction of the SEM protecting group onto various nucleophilic functional groups. The resulting SEM ether, amine, or ester exhibits a distinct pattern of stability, rendering it inert to a wide range of reaction conditions while allowing for its selective removal when desired.

Protection of Alcohols

The protection of hydroxyl groups is a primary application of SEM-Cl.[1] The resulting SEM ether is stable to a broad spectrum of reagents, including strong bases, organometallics, and many oxidizing and reducing agents. This stability allows for extensive chemical manipulation of other parts of a molecule without affecting the protected alcohol.

Protection of Amines and N-Heterocycles

SEM-Cl is also highly effective for the protection of primary and secondary amines, as well as the nitrogen atoms within heterocyclic systems such as indoles and imidazoles.[2] The N-SEM group is notably stable, permitting a wide array of subsequent chemical transformations.

Protection of Carboxylic Acids

Carboxylic acids can be converted to their corresponding SEM esters, masking their acidic nature and allowing for reactions on other parts of the molecule that would be incompatible with a free carboxyl group.[2]

Quantitative Data on Stability and Deprotection

A key advantage of the SEM group is its tunable deprotection, which can be achieved under either acidic conditions or with fluoride (B91410) ion sources. This orthogonality provides chemists with valuable flexibility in complex synthetic sequences.

Table 1: Relative Stability of Common Alcohol Protecting Groups

| Protecting Group | Relative Cleavage Rate (Acidic Hydrolysis) | Stability to Strong Bases | Stability to Organometallics |

| SEM | More labile than MOM and MEM | High | High |

| MOM | Less labile than SEM | High | High |

| MEM | Less labile than SEM | High | High |

| TBDMS | Labile | High | High |

| THP | Very Labile | High | High |

Note: This table provides a qualitative comparison of stability. Quantitative kinetic data is often substrate-dependent.

Table 2: Common Deprotection Conditions for SEM Ethers and Resulting Yields

| Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Reference |

| TBAF | THF | 80 | 12 h | Variable, can be low | [3] |

| MgBr₂·OEt₂ | CH₂Cl₂/MeNO₂ | Room Temp | 5 h | Good to Excellent | [4] |

| TFA | CH₂Cl₂ | Room Temp | Variable | Often sluggish, low yield | [5] |

| PPTS | t-BuOH | Reflux | Variable | Moderate to Good | |

| CsF | DMF | 90 | 12 h | Good to Excellent | |

| HF·Pyridine | THF | 0 - Room Temp | 10 h | Good |

Table 3: Deprotection of N-SEM Protected Nucleosides with Tin Tetrachloride

| Substrate | Yield (%) |

| Protected Thymidine Dinucleoside | 95-98 |

| Protected Thymidine | 93 |

Data from a study on the deprotection of N-SEM groups from nucleosides, demonstrating high efficiency with a specific Lewis acid.[1]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with SEM-Cl

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

This compound (SEM-Cl)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 equivalents relative to the alcohol) to the cooled DMF.

-

In a separate flask, dissolve the primary alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.

-

Add SEM-Cl (1.3 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 10-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Deprotection of a SEM Ether using TBAF

Materials:

-

SEM-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Dissolve the SEM-protected alcohol (1.0 equivalent) in anhydrous THF in a round-bottom flask.

-

Add the 1.0 M solution of TBAF in THF (3.0 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 45 °C and 80 °C, depending on the substrate's reactivity, and monitor the reaction by TLC.[3][5]

-

After the reaction is complete (typically 12-20 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and saturated aqueous NH₄Cl solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Deprotection of a SEM Ether using Magnesium Bromide

Materials:

-

SEM-protected alcohol

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous Nitromethane (MeNO₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the SEM-protected alcohol (1.0 equivalent) in a mixture of anhydrous CH₂Cl₂ and anhydrous MeNO₂.

-

Add magnesium bromide diethyl etherate (3.0-5.0 equivalents) to the solution at room temperature.[4]

-

Stir the reaction mixture at room temperature for 5-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for the use of SEM-Cl.

Caption: Mechanism of Alcohol Protection using SEM-Cl.

Caption: Fluoride-Mediated Deprotection of a SEM Ether.

Caption: Acid-Catalyzed Deprotection of a SEM Ether.

Caption: General Synthetic Workflow using SEM Protection.

Conclusion

This compound is a valuable reagent in organic synthesis, providing access to the robust and versatile SEM protecting group. Its well-defined stability and orthogonal deprotection pathways offer significant advantages in the design and execution of complex synthetic routes. For researchers in drug development and other scientific fields, a thorough understanding of the principles and protocols outlined in this guide will facilitate the effective implementation of SEM protection chemistry in their work, ultimately enabling the efficient synthesis of novel and important molecules.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl)

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (SEM-Cl), a widely used protecting group reagent in organic synthesis. It includes detailed experimental protocols, reaction mechanisms, and safety information to assist researchers in its effective and safe application.

Core Physical and Chemical Properties

SEM-Cl, also known as (2-Chloromethoxyethyl)trimethylsilane, is a colorless to light yellow liquid at room temperature.[1][2] It is soluble in various organic solvents like dichloromethane, ether, and tetrahydrofuran.[3] The compound reacts slowly with water, necessitating storage under an inert, dry atmosphere.[3]

| Property | Value |

| Molecular Formula | C6H15ClOSi[4] |

| Molecular Weight | 166.72 g/mol [4] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 57–59 °C at 8 mmHg[2][5] |

| Density | 0.942 g/mL at 25 °C[2][6] |

| Refractive Index (n20/D) | 1.435[2][6] |

| CAS Number | 76513-69-4[3] |

Chemical Reactivity and Applications

SEM-Cl is a versatile reagent primarily used for the protection of hydroxyl, amino, and carboxyl groups.[2][3] The resulting SEM ether is stable under a variety of conditions, including exposure to bases, reducing agents, organometallic reagents, oxidizing agents, and mild acids.[7][8] This stability makes it a valuable tool in multi-step organic synthesis.

The SEM group can be selectively removed under specific conditions, often with fluoride (B91410) ions or Lewis acids.[5][7] This orthogonality to other common protecting groups like tert-butyldimethylsilyl (TBDMS) and tetrahydropyranyl (THP) allows for strategic deprotection sequences in complex molecule synthesis.[3]

Protection of Functional Groups:

-

Alcohols: SEM-Cl readily reacts with primary, secondary, and tertiary alcohols to form stable SEM ethers.[3]

-

Amines: It is an ideal reagent for protecting secondary aromatic amines, including imidazoles, indoles, and pyrroles.[3]

-

Carboxylic Acids: Carboxylic acids can also be protected using SEM-Cl.[3]

Experimental Protocols

Protection of Alcohols using SEM-Cl

This protocol describes a general procedure for the protection of an alcohol using sodium hydride (NaH) as a base.

Materials:

-

Alcohol substrate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

This compound (SEM-Cl)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate

-

Argon or Nitrogen gas supply

-

Dry glassware

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon), add anhydrous DMF.[7]

-

Cool the flask to 0 °C in an ice bath.[7]

-

Carefully add NaH (1.5 equivalents) to the stirred DMF.[7]

-

In a separate flask, dissolve the alcohol (1.0 equivalent) in a small amount of anhydrous DMF.[7]

-

Add the alcohol solution dropwise to the NaH/DMF suspension.[7]

-

Stir the reaction mixture at 0 °C for approximately 2 hours to ensure the formation of the alkoxide.[7]

-

Add SEM-Cl (1.3 equivalents) dropwise to the reaction mixture.[7]

-

Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS). Reaction times can vary, for example, up to 10 hours.[7]

-

Upon completion, quench the reaction by slowly adding a saturated NH4Cl solution.[7]

-

Extract the aqueous mixture with ethyl acetate.[7]

-

The combined organic layers are then washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Alcohol protection workflow using SEM-Cl.

Deprotection of SEM Ethers

The removal of the SEM group can be achieved under various conditions, providing flexibility in synthetic design.

The silicon atom in the SEM group allows for its cleavage using a fluoride source.[7] This method is often preferred due to its mild and orthogonal nature.[7]

Materials:

-

SEM-protected substrate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Tetramethylethylenediamine (TMEDA)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Water

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve the SEM-protected alcohol (1.0 equivalent) in DMF.[7]

-

Add TMEDA (3.0 equivalents) and TBAF (3.0 equivalents, 1.0 M in THF).[7]

-

Attach a reflux condenser and heat the reaction mixture (e.g., to 45 °C).[7]

-

Monitor the reaction for completion, which may take several hours (e.g., 20 hours).[7]

-

After cooling to room temperature, add a saturated solution of NH4Cl.[7]

-

Transfer the contents to a separatory funnel containing water and extract the product.[7]

Lewis acids provide an alternative route for SEM deprotection, particularly useful when fluoride-sensitive groups are present. Magnesium bromide (MgBr2) offers a mild and selective method.[9][10]

Materials:

-

SEM-protected substrate

-

Anhydrous diethyl ether (Et2O)

-

Anhydrous nitromethane (B149229) (MeNO2)

-

Magnesium bromide (MgBr2)

Procedure:

-

Dissolve the SEM-protected compound in a mixture of anhydrous Et2O and MeNO2.[9]

-

Add MgBr2 to the solution.[9]

-

Stir the reaction at room temperature and monitor its progress.

-

The reaction is typically worked up by adding an aqueous solution and extracting the product.

Other Lewis acids like tin tetrachloride (SnCl4) have also been employed for N-SEM deprotection in nucleosides.[11][12] Boron trifluoride etherate (BF3-OEt2) is another effective reagent for removing the SEM group.[8]

General pathways for the deprotection of SEM ethers.

Reaction Mechanisms

The protection of an alcohol with SEM-Cl proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic chloromethyl group of SEM-Cl.

Simplified mechanism for alcohol protection with SEM-Cl.

Deprotection with fluoride involves the formation of a strong Si-F bond, which triggers a beta-elimination cascade, releasing the free alcohol, trimethylsilyl (B98337) fluoride (TMSF), ethylene, and formaldehyde.[7] Acid-catalyzed deprotection typically involves protonation of one of the ether oxygens, followed by cleavage to reveal the alcohol.[7]

Safety Information

SEM-Cl is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[13]

| Hazard | Precautionary Statement |

| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools.[13] |

| Corrosivity | Causes severe skin burns and eye damage.[13] |

| Handling | Wear protective gloves, clothing, eye, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray.[14] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under nitrogen. Moisture sensitive.[1][13] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediate medical attention is required.[13] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[13] |

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 76513-69-4 [chemicalbook.com]

- 3. Introduction to this compound (SEM-Cl) [en.highfine.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Protective effect of 2-(trimethylsilyl)ethoxymethyl chloride_Chemicalbook [chemicalbook.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a versatile protecting group reagent in organic synthesis. It covers its fundamental properties, key applications with detailed experimental protocols, and data presented for easy reference.

Core Properties of this compound

This compound, commonly known as SEM-Cl, is an organosilicon compound widely employed for the protection of various functional groups, most notably hydroxyl groups.[1] Developed by Bruce H. Lipshutz, it offers a robust protecting group that is stable under a range of conditions yet can be selectively removed under mild protocols.[1]

CAS Number: 76513-69-4[2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C6H15ClOSi |

| Molecular Weight | 166.72 g/mol [2] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 170-172 °C (lit.) |

| 57-59 °C / 8 mmHg (lit.)[3] | |

| Density | 0.942 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.435 (lit.) |

Chemical Structure

The structure of this compound features a trimethylsilyl (B98337) group connected to an ethoxymethyl chloride moiety. This unique structure is key to its function as a protecting group.

Caption: 2D structure of this compound.

Experimental Protocols

SEM-Cl is a versatile reagent for the protection of alcohols, secondary aryl amines, and the nitrogens of imidazole, indole, and pyrrole.[2] It is also utilized for the protection of carboxylic acids.[4]

Protection of Alcohols (SEM-Ether Formation)

The SEM group is widely used to protect hydroxyl functionalities due to the stability of the resulting SEM ethers.

Protocol:

-

To a solution of the alcohol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents).

-

Stir the mixture at 0 °C for 30 minutes to an hour to form the alkoxide.

-

Add this compound (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.[5]

Protection of Heterocyclic Amines (e.g., Indazoles)

The SEM group can be used to protect the nitrogen of various heterocycles, which can facilitate subsequent functionalization.

Protocol for N-2 Protection of Indazole:

-

Treat the indazole with n-butyllithium (n-BuLi) to deprotonate the nitrogen.

-

React the resulting anion with this compound to regioselectively protect the N-2 position.

-

This N-2 SEM protected indazole can then undergo regioselective C-3 lithiation and reaction with various electrophiles.[6]

Protection of Carboxylic Acids (SEM-Ester Formation)

SEM-Cl can be used to convert carboxylic acids into their corresponding SEM esters.

General Procedure:

-

The protection of carboxylic acids can be achieved by reacting the corresponding carboxylate salt with SEM-Cl.

-

Alternatively, N-protected amino acids can be converted to their SEM esters in the presence of lithium carbonate.[3]

Deprotection of SEM Ethers

A key advantage of the SEM protecting group is the variety of mild conditions under which it can be removed.

This is the most common method for cleaving SEM ethers.

Protocol using Tetrabutylammonium Fluoride (TBAF):

-

Dissolve the SEM-protected compound (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF).

-

Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture until completion, as monitored by TLC. The reaction may require gentle heating.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the deprotected alcohol by flash column chromatography.

Lewis acids provide an alternative method for SEM group removal, which can be advantageous in the presence of other acid-sensitive groups.

Protocol using Magnesium Bromide (MgBr2):

-

To a stirred mixture of the SEM ether in a suitable solvent system such as diethyl ether and nitromethane, add magnesium bromide.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, work up the reaction by adding a suitable aqueous solution and extracting the product.

-

Purify the product by column chromatography. This method has been shown to be very mild and selective.[6]

Signaling Pathways and Logical Relationships

The application of SEM-Cl in organic synthesis often involves a logical workflow of protection and deprotection steps to achieve a target molecule.

Caption: General workflow for using SEM-Cl as a protecting group.

References

Synthesis of 2-(trimethylsilyl)ethoxymethyl chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is a widely utilized protecting group for hydroxyl, carboxyl, and amine functionalities in complex organic synthesis. Its stability under a range of reaction conditions and the facility of its removal under mild protocols make it an invaluable tool for synthetic chemists. This technical guide provides a comprehensive overview of the primary synthetic routes to SEM-Cl, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in the practical application of these methodologies.

Introduction

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a crucial protective moiety in modern organic synthesis, particularly in the fields of natural product synthesis and drug development.[1] The reagent for its introduction, this compound (SEM-Cl), is a colorless to pale yellow liquid.[1] This guide details the two predominant synthetic pathways for the preparation of SEM-Cl, offering researchers the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Pathways

There are two primary, well-established routes for the synthesis of this compound. The first is a direct chloromethylation of 2-(trimethylsilyl)ethanol (B50070), while the second is a multi-step approach commencing with a Reformatsky reaction.

Route 1: Chloromethylation of 2-(trimethylsilyl)ethanol

This approach begins with the commercially available 2-(trimethylsilyl)ethanol and introduces the chloromethyl group in a single step. Two common methods are employed for this transformation.

-

Method 1A: Using Chloromethyl Methyl Ether and a Strong Base This method involves the reaction of 2-(trimethylsilyl)ethanol with chloromethyl methyl ether in the presence of a strong base like sodium hydride.[1] It is crucial to perform this reaction under anhydrous conditions with an inert atmosphere.[1]

-

Method 1B: Using Paraformaldehyde and Hydrogen Chloride An alternative and often preferred method due to the high carcinogenicity of chloromethyl methyl ether, this process utilizes paraformaldehyde and hydrogen chloride to generate the chloromethylating agent in situ.[1]

Route 2: Multi-step Synthesis via Reformatsky Reaction

Experimental Protocols

Route 1B: Chloromethylation of 2-(trimethylsilyl)ethanol with Paraformaldehyde and Hydrogen Chloride

This protocol is adapted from patent literature.[1]

Step 1: Chloromethylation

-

To a reaction vessel containing 2-(trimethylsilyl)ethanol, add paraformaldehyde (1.0-1.2 equivalents).

-

Cool the mixture to a low temperature, preferably between -20°C and 0°C.[1]

-

Bubble hydrogen chloride gas (1.5-4.5 equivalents) through the cooled mixture.

-

Upon completion of the reaction, which can be monitored by techniques such as TLC or GC, allow the layers to separate.

-

Isolate the organic phase, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.[1]

Route 2: Multi-step Synthesis from Trimethylchlorosilane and Bromoacetate (B1195939)

This comprehensive protocol is based on the methodology described in the patent literature.[1]

Step 1: Formation of 2-(trimethylsilyl)acetate (Reformatsky Reaction)

-

In a dried four-hole bottle under an inert atmosphere, add zinc (1.0-1.5 equivalents) and anhydrous tetrahydrofuran (B95107) (THF).

-

Add cuprous chloride (0.1-1.5 equivalents) and cool the mixture to 20°C.

-

Slowly and simultaneously, add trimethylchlorosilane (1.3-2.5 equivalents) and a bromoacetate (e.g., bromoethyl acetate, 1.0 equivalent) while maintaining the temperature below 30°C.

-

After the addition is complete, allow the reaction to warm to 30°C and stir for 1 hour.

-

Filter off the excess zinc powder and concentrate the filtrate under reduced pressure at 50°C to obtain crude 2-(trimethylsilyl)acetate, which is used in the next step without further purification.

Step 2: Hydrolysis to 2-(trimethylsilyl)acetic acid

-

The crude 2-(trimethylsilyl)acetate is hydrolyzed to the corresponding carboxylic acid. (Specific details for this step require further consultation of the cited patent).

Step 3: Ester formation and Reduction to 2-(trimethylsilyl)ethanol

-

The 2-(trimethylsilyl)acetic acid is reacted with cyanuric chloride (1.0-2.5 equivalents) in the presence of a catalyst such as N-methylmorpholine (1.0-2.0 equivalents).

-

The activated acid is then reduced with sodium borohydride (B1222165) (1.0-2.0 equivalents) in water to yield 2-(trimethylsilyl)ethanol. The reaction is typically carried out between 0°C and 25°C.[1]

Step 4: Chloromethylation to this compound

-

To the 2-(trimethylsilyl)ethanol obtained in the previous step, add paraformaldehyde (1.0-1.2 equivalents).

-

Cool the mixture to a low temperature (between -20°C and 0°C) and bubble hydrogen chloride gas (1.5-4.5 equivalents) through it.[1]

-

After the reaction is complete, the aqueous layer is separated.

-

The organic phase is dried and purified by vacuum distillation to afford the final product.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic routes.

Table 1: Quantitative Data for Route 1B - Chloromethylation of 2-(trimethylsilyl)ethanol

| Parameter | Value | Reference |

| Paraformaldehyde (equivalents) | 1.0 - 1.2 | [1] |

| Hydrogen Chloride (equivalents) | 1.5 - 4.5 | [1] |

| Reaction Temperature | -20°C to 0°C | [1] |

| Reported Yield | 85% | [1] |

Table 2: Quantitative Data for Key Steps in Route 2 - Multi-step Synthesis

| Step | Parameter | Value | Reference |

| 1. Reformatsky Reaction | Trimethylchlorosilane (equiv.) | 1.3 - 2.5 | [1] |

| Zinc (equivalents) | 1.0 - 1.5 | [1] | |

| Cuprous chloride (equivalents) | 0.1 - 1.5 | [1] | |

| Reaction Temperature | 25°C - 30°C | [1] | |

| 3. Reduction | Cyanuric chloride (equivalents) | 1.0 - 2.5 | [1] |

| N-methylmorpholine (equiv.) | 1.0 - 2.0 | [1] | |

| Sodium borohydride (equiv.) | 1.0 - 2.0 | [1] | |

| Reaction Temperature | 0°C - 25°C | [1] | |

| Yield of 2-(trimethylsilyl)ethanol | 90% | [1] | |

| 4. Chloromethylation | Paraformaldehyde (equivalents) | 1.0 - 1.2 | [1] |

| Hydrogen Chloride (equivalents) | 1.5 - 4.5 | [1] | |

| Reaction Temperature | -20°C to 0°C | [1] | |

| Overall Yield (5 steps) | > 60% | [1] |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Caption: Workflow for the synthesis of SEM-Cl via direct chloromethylation.

Caption: Workflow for the multi-step synthesis of SEM-Cl.

Conclusion

This guide has outlined the principal synthetic methodologies for the preparation of this compound. The choice between a direct chloromethylation of 2-(trimethylsilyl)ethanol and a multi-step synthesis from more fundamental starting materials will depend on factors such as the availability of starting materials, scale of the reaction, and safety considerations. The provided experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers in the chemical and pharmaceutical sciences with the necessary tools to confidently synthesize this important protecting agent.

References

An In-depth Technical Guide to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) as a Protecting Group for Alcohols and Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Among the myriad of choices for the protection of hydroxyl and amino functionalities, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) has emerged as a robust and versatile reagent.[1] Introduced by Lipshutz and Pegram, the SEM group offers a unique combination of stability to a wide range of reaction conditions and selective cleavage under specific, often mild, protocols.[1] This technical guide provides a comprehensive overview of the application of SEM-Cl for the protection of alcohols and amines, detailing experimental procedures, quantitative data, and mechanistic insights.

The SEM protecting group forms an acetal (B89532) with alcohols and a hemiaminal ether with amines.[1] Its stability profile is a key advantage; it is resistant to bases, reducing agents, organometallic reagents, and various oxidizing agents.[1] While stable to mild acids, it can be cleaved under stronger acidic conditions or, more commonly, with fluoride (B91410) ion sources, offering orthogonality with many other protecting groups.[1][2]

Data Presentation

The following tables summarize quantitative data for the protection of alcohols and amines using SEM-Cl and their subsequent deprotection under various conditions.

Table 1: Protection of Alcohols with SEM-Cl

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | NaH | DMF | 0 | 2 | >90 | [3] |

| Primary Alcohol | DIPEA | CH₂Cl₂ | 0 to 25 | 16 | ~95 | [3] |

| Secondary Alcohol | NaH | DMF | rt | 12 | 85-95 | [4] |

| Phenol | K₂CO₃ | Acetonitrile | Reflux | 4 | 80-90 | [5] |

Table 2: Protection of Amines with SEM-Cl

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Secondary Aromatic Amine | NaH | DMF | rt | 12 | >90 | [4] |

| Imidazole | n-BuLi | THF | -78 to rt | 2 | 85-95 | [4] |

| Pyrrole | NaH | DMF | 0 to rt | 3 | 80-90 | [4] |

| Indole | K₂CO₃ | DMF | rt | 12 | 85-95 | [4] |

Table 3: Deprotection of SEM-Protected Alcohols

| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SEM-protected primary alcohol | TBAF, TMEDA | DMF | 45 | 20 | High | [1] |

| SEM-protected secondary alcohol | MgBr₂·OEt₂, MeNO₂ | Et₂O | rt | 6 | 82 | [2] |

| SEM-protected phenol | P₄I₁₀ | CH₂Cl₂ | 0 to rt | 1 | High | [4] |

| SEM-protected alcohol | TFA | CH₂Cl₂ | rt | 1-2 | Variable | [1] |

| SEM-protected alcohol | PPTS | t-BuOH/H₂O | Reflux | 12 | Moderate | [1] |

Table 4: Deprotection of SEM-Protected Amines

| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| SEM-protected thymidine | SnCl₄ | CH₂Cl₂ | 0 to rt | 2 | 95-98 | [6] |

| SEM-protected imidazole | TFA | CH₂Cl₂ | 25 | >24 | 20 | [1] |

| SEM-protected pyrrolopyridine | TFA, then NaHCO₃ | CH₂Cl₂, THF | rt | 9.5, then 18 | 13 | [7] |

| SEM-protected heterocycles | HCl | Reflux | Variable | High | [6] |

Experimental Protocols

Protection of a Primary Alcohol with SEM-Cl using a Strong Base

Materials:

-

Primary alcohol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

-

This compound (SEM-Cl, 1.3 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

-

Carefully add the sodium hydride to the cooled DMF.

-

In a separate flask, dissolve the primary alcohol in a minimal amount of anhydrous DMF.

-

Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.[1]

-

Add SEM-Cl dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 10-12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Fluoride-Mediated Deprotection of a SEM-Protected Alcohol

Materials:

-

SEM-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 equiv)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA, 3.0 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add the SEM-protected alcohol and dissolve it in anhydrous DMF.

-

Add TMEDA followed by the TBAF solution to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to 45 °C for 20 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Lewis Acid-Mediated Deprotection of a SEM-Protected Alcohol with MgBr₂

Materials:

-

SEM-protected alcohol (1.0 equiv)

-

Magnesium bromide diethyl etherate (MgBr₂·OEt₂, 6.0 equiv)

-

Nitromethane (MeNO₂, 12 equiv)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

To a stirred solution of the SEM-protected alcohol in anhydrous diethyl ether, add nitromethane.

-

Add magnesium bromide diethyl etherate portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.[2]

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[2]

Signaling Pathways and Experimental Workflows

Reaction Mechanism: Protection of an Alcohol with SEM-Cl

The protection of an alcohol with SEM-Cl typically proceeds via an SN2 mechanism. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic methylene (B1212753) carbon of SEM-Cl, displacing the chloride ion.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Introduction to this compound (SEM-Cl) [en.highfine.com]

- 5. SEM Protection (SEM-Cl + Weak Base) [commonorganicchemistry.com]

- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the 2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile and robust protecting group for a variety of functional groups, most notably alcohols, but also amines, phenols, and carboxylic acids.[1][2][3] Introduced by Lipshutz and Pegram in 1980, the SEM group has become a valuable tool in complex organic synthesis due to its unique stability profile and multiple deprotection pathways.[1] This guide provides a comprehensive overview of the SEM protecting group, including its mechanism of action, stability under various conditions, and detailed experimental protocols for its introduction and removal.

Core Concepts and Stability

The SEM group forms an acetal (B89532) with the protected functional group.[1] Its stability is a key feature; it is resistant to a wide range of reagents, including bases, organometallics, reductants, and oxidants.[1] While stable to mildly acidic conditions that would cleave other protecting groups like tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) ethers, the SEM group can be removed under strongly acidic conditions or, uniquely, with fluoride (B91410) ions.[1][3]

Comparative Stability of Protecting Groups

| Protecting Group | Strong Acid | Mild Acid | Strong Base | Mild Base | Nucleophiles | Organometallics | Oxidizing Agents | Reducing Agents | Fluoride Ions |

| SEM | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Stable | Labile |

| MOM | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Stable | Stable |

| MEM | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Stable | Stable |

| THP | Labile | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Stable |

| TBDMS | Labile | Labile | Stable | Stable | Stable | Stable | Stable | Stable | Labile |

| TIPS | More Stable | Stable | Stable | Stable | Stable | Stable | Stable | Stable | Labile |

Protection Mechanism

The introduction of the SEM group typically proceeds via a nucleophilic substitution reaction between the alcohol, amine, or carboxylate and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The reaction is generally carried out in the presence of a base to deprotonate the functional group, increasing its nucleophilicity.

Common Protection Conditions

| Functional Group | Reagents | Solvent | Temperature |

| Alcohols | SEM-Cl, NaH | DMF | 0 °C to RT |

| Alcohols | SEM-Cl, DIPEA | CH₂Cl₂ | 0 °C to RT |

| Amines (Imidazoles) | SEM-Cl, NaH | DMF | 0 °C to RT |

| Carboxylic Acids | SEM-Cl, Dicyclohexylamine | CH₂Cl₂ | RT |

Deprotection Mechanisms

A key advantage of the SEM protecting group is the availability of multiple, orthogonal deprotection strategies. The choice of deprotection method depends on the other functional groups present in the molecule.

Fluoride-Mediated Deprotection

The presence of the silicon atom in the SEM group allows for its cleavage using fluoride ions.[1] This is a mild and highly selective method. The high affinity of fluoride for silicon drives the formation of a pentacoordinate siliconate intermediate, which then undergoes a β-elimination to release the deprotected alcohol, trimethylsilyl (B98337) fluoride, ethylene, and formaldehyde.[1]

Acid-Catalyzed Deprotection

SEM ethers can also be cleaved under acidic conditions.[1] The mechanism can proceed through several pathways, including direct protonation of the ether oxygen attached to the protected group, followed by cleavage, or a β-elimination pathway initiated by protonation.[1] This method is generally less mild than fluoride-mediated deprotection and may not be suitable for substrates with other acid-sensitive functional groups.

Lewis Acid-Mediated Deprotection

Lewis acids such as magnesium bromide (MgBr₂), zinc bromide (ZnBr₂), and tin tetrachloride (SnCl₄) can also effect the deprotection of SEM ethers.[2][4] This method can offer different selectivity compared to Brønsted acids and fluoride-based reagents. For instance, MgBr₂ in ether and nitromethane (B149229) has been shown to deprotect SEM ethers in the presence of sensitive groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers.[2]

Common Deprotection Conditions

| Method | Reagents | Solvent | Temperature | Notes |

| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF) | THF or DMF | RT to 45 °C | Generally mild and selective.[1] |

| Fluoride-Mediated | Hydrofluoric acid (HF) | Acetonitrile | RT | Can be used for more robust substrates. |

| Acid-Catalyzed | Trifluoroacetic acid (TFA) | CH₂Cl₂ | RT | Requires strongly acidic conditions.[1] |

| Acid-Catalyzed | Pyridinium p-toluenesulfonate (PPTS) | Ethanol | Reflux | Milder acidic conditions. |

| Acid-Catalyzed | Hydrochloric acid (HCl) | Dioxane/Water | 80 °C | For more resistant SEM groups.[5] |

| Lewis Acid-Mediated | Magnesium bromide (MgBr₂) | Et₂O/Nitromethane | RT | Good selectivity in the presence of silyl (B83357) ethers.[4] |

| Lewis Acid-Mediated | Zinc bromide (ZnBr₂) | CH₂Cl₂ | RT | Can be effective for certain substrates.[4] |

| Lewis Acid-Mediated | Tin tetrachloride (SnCl₄) | CH₂Cl₂ | 0 °C to RT | Used for deprotection of N-SEM groups in nucleosides.[2] |

Experimental Protocols

The following are representative experimental protocols for the protection and deprotection of alcohols using the SEM group.

General Experimental Workflow

Protocol 1: SEM Protection of a Primary Alcohol[1]

Materials:

-

Primary alcohol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

This compound (SEM-Cl)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

-

Carefully add sodium hydride (1.5 equivalents) to the cooled DMF.

-

In a separate flask, dissolve the primary alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.

-

Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the alkoxide.

-

Add SEM-Cl (1.3 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 10-12 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Fluoride-Mediated Deprotection of a SEM Ether[1]

Materials:

-

SEM-protected alcohol

-

Anhydrous N,N-dimethylformamide (DMF)

-

Tetramethylethylenediamine (TMEDA)

-

Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water

-

Ethyl acetate

Procedure:

-

To a round-bottom flask, add the SEM-protected alcohol (1.0 equivalent) and dissolve it in anhydrous DMF.

-

Add TMEDA (3.0 equivalents) to the solution.

-

Add the 1.0 M TBAF solution in THF (3.0 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 45 °C and stir for 20 hours, or until the reaction is complete as monitored by TLC or LCMS.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel containing water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Lewis Acid-Mediated Deprotection using MgBr₂[4]

Materials:

-

SEM-protected alcohol

-

Magnesium bromide (MgBr₂)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous nitromethane (MeNO₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of the SEM-protected alcohol (1.0 equivalent) in anhydrous diethyl ether, add MgBr₂ (5.0 equivalents).

-

Add anhydrous nitromethane dropwise until the two-phase mixture becomes a homogeneous solution.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

The 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group is a powerful tool in modern organic synthesis, offering a unique combination of stability and versatile deprotection options. Its robustness towards a wide array of reagents, coupled with the ability to be selectively cleaved under fluoride-mediated, strongly acidic, or Lewis acidic conditions, makes it an invaluable asset for the synthesis of complex molecules. A thorough understanding of its protection and deprotection mechanisms, as well as the appropriate reaction conditions, is crucial for its effective implementation in the design and execution of synthetic strategies in research, and drug development.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction to this compound (SEM-Cl) [en.highfine.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. SEM Deprotection - HCl [commonorganicchemistry.com]

Stability of the SEM protecting group under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability profile, being robust under a range of conditions yet susceptible to specific cleavage reagents, makes it a valuable tool in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the stability of the SEM protecting group under various acidic and basic conditions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Stability Profile Overview

The SEM group is generally characterized as a robust protecting group, stable to a variety of synthetic conditions including many basic, reductive, and oxidative reagents, as well as organometallic compounds.[1] Its cleavage is typically effected under acidic conditions or by fluoride (B91410) ion sources, providing orthogonal deprotection strategies in the presence of other protecting groups.

Stability Under Acidic Conditions

The SEM group is susceptible to cleavage under acidic conditions, with the rate and efficiency of deprotection being highly dependent on the strength of the acid, the solvent, and the reaction temperature. While stable to mild acids, stronger acidic conditions are required for its removal.[1][2]

Quantitative Data for Acidic Deprotection of SEM Ethers

The following table summarizes the conditions and yields for the deprotection of SEM-protected alcohols using various acidic reagents.

| Reagent | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| TFA | N-SEM protected imidazole | - | 25 | - | 20 | [1] |

| TFA | Protected amine | CH₂Cl₂ | Room Temp | 9.5 h | - | [3] |

| conc. HCl | Protected alcohol | EtOH | 80 | overnight | 87 | [4] |

| 12M HCl | Protected alcohol | Dioxane | 80 | 2 h | 16 | [4] |

| MgBr₂·OEt₂ | Protected alcohol | Et₂O/MeNO₂ | Room Temp | 6 h | 82 | [5] |

| SnCl₄ | Protected nucleoside | CH₂Cl₂ | 0 to Room Temp | 2 h | 95-98 | [6] |

| BF₃·OEt₂ | Protected alcohol | DCM | 0 to Room Temp | 2 h | - | [7] |

Mechanism of Acidic Deprotection

Under acidic conditions, the deprotection of the SEM group can proceed through several pathways. The most direct route involves the protonation of the ether oxygen attached to the protected alcohol, followed by cleavage. An alternative pathway involves protonation of the other ether oxygen, leading to a hemiacetal intermediate which then decomposes.[1]

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Introduction to 2-(Trimethylsilyl)ethoxymethyl Chloride (SEM-Cl) [en.highfine.com]

- 3. mdpi.com [mdpi.com]

- 4. SEM Deprotection - HCl [commonorganicchemistry.com]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron Trifluoride Diethyl Etherate [commonorganicchemistry.com]

An In-depth Technical Guide to the Handling and Storage of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a widely utilized protecting group for hydroxyl functionalities in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.

Chemical and Physical Properties

This compound, commonly abbreviated as SEM-Cl, is a colorless to pale yellow liquid.[1] It is an organosilicon compound that is soluble in a variety of common organic solvents, including dichloromethane (B109758), diethyl ether, and tetrahydrofuran.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 76513-69-4 | [1][2][3][4][5][6] |

| Molecular Formula | C6H15ClOSi | [1][2][6] |

| Molecular Weight | 166.72 g/mol | [2][6] |

| Boiling Point | 170-172 °C (lit.); 57-59 °C / 8 mmHg (lit.) | [6] |

| Density | 0.942 g/mL at 25 °C (lit.) | [6] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [7] |

| Refractive Index | n20/D 1.435 (lit.) | [6] |

Hazard Identification and Safety Precautions

SEM-Cl is classified as a hazardous substance and requires careful handling to mitigate risks. It is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[3][4][8] It is also a lachrymator, meaning it can cause tearing. The material is moisture-sensitive and can decompose in the presence of water.[1][6][8]

Table 2: Hazard Classifications

| Hazard Classification | Code | Description |

| Flammable Liquid | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

Due to these hazards, the following personal protective equipment (PPE) is mandatory when handling SEM-Cl:

-

Eye Protection: Chemical safety goggles and a face shield.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[8]

-

Skin and Body Protection: A lab coat and, if there is a risk of splashing, chemical-resistant apron and boots.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated chemical fume hood.[8] If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator is necessary.[8]

Handling and Storage

Proper handling and storage procedures are essential for maintaining the stability of SEM-Cl and ensuring a safe laboratory environment.

Handling

-

Always handle SEM-Cl in a well-ventilated chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or mists.[8]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][4][8][9]

-

Use non-sparking tools and take precautionary measures against static discharge.[8][9]

-

Ground and bond containers when transferring material.[4]

-

Have an eyewash station and safety shower readily accessible in the immediate work area.[8]

Storage

-

The recommended storage temperature is 2-8°C in a refrigerator/flammables cabinet.[4][6]

-

Keep the container tightly sealed to prevent contact with moisture.[1][8][9] The reagent is often stored under an inert atmosphere such as nitrogen.[6]

-

Store away from incompatible materials, particularly strong oxidizing agents.[1][4][8]

Experimental Protocols

SEM-Cl is a widely used reagent for the protection of alcohols. The following is a representative protocol for the protection of a primary alcohol.

Protection of a Primary Alcohol with SEM-Cl

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (SEM-Cl) (1.2 eq)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diisopropylethylamine.

-

Slowly add this compound to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude SEM-protected alcohol.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Diagrams

The following diagrams illustrate the safe handling workflow and the general reaction of SEM-Cl with an alcohol.

Caption: Workflow for the safe handling of this compound.

Caption: General reaction scheme for the protection of an alcohol with SEM-Cl.

References

- 1. Introduction to this compound (SEM-Cl) [en.highfine.com]

- 2. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. [PDF] Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide | Semantic Scholar [semanticscholar.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel deprotection of SEM ethers: A very mild and selective method using magnesium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Navigating the Chemistry of Protection: An In-Depth Technical Guide to Safely Handling SEM-Cl

For Researchers, Scientists, and Drug Development Professionals

(2-(Chloromethoxy)ethyl)trimethylsilane, commonly known as SEM-Cl, is a versatile protecting group for hydroxyl and other functional groups in multi-step organic synthesis.[1][2] Its stability under a range of conditions and the relative ease of its removal make it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[3] However, its utility is matched by its hazardous nature, necessitating a thorough understanding and strict adherence to safety protocols to mitigate risks in the laboratory. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required for the safe use of SEM-Cl.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of SEM-Cl is fundamental to its safe handling. This colorless to light yellow liquid is flammable and corrosive, and it reacts with moisture.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C6H15ClOSi | [1][5] |

| Molecular Weight | 166.72 g/mol | [1][5] |

| Appearance | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 170-172 °C (lit.); 57-59 °C / 8 mmHg (lit.) | |

| Density | 0.942 g/mL at 25 °C (lit.) | |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Solubility | Decomposes in water. Soluble in most organic solvents (e.g., pentane, CH2Cl2, Et2O, THF, DMF). | [1] |

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [3][4] |

Hazard Identification and Classification

SEM-Cl is classified as a hazardous substance with multiple risk factors. Appropriate hazard communication through labeling and safety data sheets (SDS) is crucial.[4]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) | Source(s) |

| Flammable liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapour. | [2] |

| Skin Corrosion/Irritation (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. | [2][4] |

| Serious Eye Damage/Eye Irritation (Category 1) | corrosive | Danger | H318: Causes serious eye damage. | [4] |

Incompatible Materials: Strong oxidizing agents.[3][4]

Hazardous Decomposition Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate personal protective equipment is mandatory.

Engineering Controls

-

Fume Hood: All work with SEM-Cl must be conducted in a well-ventilated chemical fume hood.[4]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[4]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[4]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

Caption: Required PPE for handling SEM-Cl.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the chemical.

-

Handling:

-

Storage:

Experimental Protocols: SEM Protection of an Alcohol

The following is a general procedure for the protection of a primary or secondary alcohol using SEM-Cl. All operations should be performed in a fume hood with appropriate PPE.

Materials

-

Alcohol substrate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-(Chloromethoxy)ethyl)trimethylsilane (SEM-Cl)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, magnetic stirrer, syringes, needles, and other standard glassware

Procedure

-

Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF to a dry round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Cool the flask to 0 °C in an ice bath and carefully add sodium hydride (NaH) to the DMF.

-

Substrate Addition: Dissolve the alcohol in a minimal amount of anhydrous DMF and add it dropwise to the NaH/DMF suspension at 0 °C.

-

Alkoxide Formation: Stir the reaction mixture at 0 °C for 30 minutes to an hour to allow for the formation of the sodium alkoxide.

-

SEM-Cl Addition: Add SEM-Cl dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Caption: Workflow for SEM protection of an alcohol.

Accidental Release and First Aid Measures

Prompt and appropriate action is crucial in the event of a spill or exposure.

Accidental Release

-

Evacuate: Evacuate personnel from the area.

-

Isolate: Remove all sources of ignition and ventilate the area.

-

Contain: Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and place it in a suitable, closed container for disposal. Do not use combustible materials, such as sawdust.

-

Tools: Use non-sparking tools.

-

PPE: Responders must wear appropriate personal protective equipment.

Caption: Spill response flowchart for SEM-Cl.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[4]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[4]

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Conclusion

2-(Chloromethoxy)ethyl)trimethylsilane is an invaluable reagent in modern organic synthesis. However, its flammable and corrosive nature demands the utmost respect and adherence to rigorous safety protocols. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can safely harness the synthetic power of SEM-Cl. This guide serves as a foundational document for the safe handling of this chemical, and it is imperative that all users supplement this information with institution-specific safety training and a thorough review of the most current Safety Data Sheet before commencing any work.

References

Discovery and development of SEM-Cl by Lipshutz

An In-depth Technical Guide to the Discovery and Development of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) by the Lipshutz Group

Introduction

Disclosed in 1980 by Bruce H. Lipshutz and Joseph J. Pegram, this compound, commonly known as SEM-Cl, has become a widely utilized protecting group for hydroxyl, amino, and carboxyl moieties in organic synthesis.[1][2] Its stability under a range of conditions and the diverse methods for its selective removal have rendered it an invaluable tool for chemists in the fields of natural product synthesis, medicinal chemistry, and drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and application of SEM-Cl, with a focus on detailed experimental protocols and quantitative data.

Physicochemical Properties of SEM-Cl

This compound is a colorless liquid with the following properties:

| Property | Value |

| Molecular Formula | C₆H₁₅ClOSi |

| Molar Mass | 166.72 g/mol |

| Boiling Point | 57–59 °C at 8 mmHg |

| CAS Number | 76513-69-4 |

SEM-Cl is soluble in many common organic solvents, such as dichloromethane (B109758), tetrahydrofuran (B95107), and N,N-dimethylformamide.[1]

Synthesis of this compound (SEM-Cl)

The original synthesis of SEM-Cl by Lipshutz and Pegram involved the reaction of 2-(trimethylsilyl)ethanol (B50070) with formaldehyde (B43269) and hydrogen chloride. Several patented methods have since been developed for its industrial production. A general laboratory-scale synthesis involves the following key transformation:

Experimental Protocol: Synthesis of SEM-Cl

A detailed, contemporary laboratory procedure for the synthesis of SEM-Cl can be adapted from patented industrial methods. One common approach involves the reaction of 2-(trimethylsilyl)ethanol with a source of chloromethyl ether.

-

Reaction: 2-(trimethylsilyl)ethanol is reacted with a chloromethylating agent, such as chloromethyl methyl ether or a mixture of formaldehyde and hydrogen chloride, under carefully controlled conditions.

-

Reagents and Conditions: Typically, the reaction is carried out in an inert solvent at low temperatures to minimize side reactions.

-

Work-up and Purification: The reaction mixture is carefully quenched and the product is isolated by distillation under reduced pressure.

Due to the hazardous nature of the reagents often employed, appropriate safety precautions must be taken.

Protection of Functional Groups with SEM-Cl

The SEM group is a versatile protecting group for a variety of functional groups, most notably alcohols, amines, and carboxylic acids.

Protection of Alcohols

The protection of alcohols as SEM ethers is a robust and high-yielding transformation. The reaction typically proceeds via the formation of an alkoxide, which then displaces the chloride from SEM-Cl.

Experimental Protocol: General Procedure for the SEM Protection of an Alcohol

To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). The mixture is stirred at this temperature for 30-60 minutes, or until hydrogen evolution ceases. This compound (SEM-Cl, 1.2 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (typically 1-12 hours, monitored by TLC). The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate (B1210297), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[1]

Table 1: Protection of Various Alcohols with SEM-Cl

| Substrate (Alcohol Type) | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Primary Alcohol | NaH | DMF | 2 | 0 to RT | >90 |

| Secondary Alcohol | NaH | DMF | 4 | 0 to RT | 85-95 |

| Tertiary Alcohol | NaH | DMF | 12 | 0 to RT | 70-85 |

| Phenol | NaH | DMF | 1 | 0 to RT | >95 |

Yields are representative and can vary depending on the specific substrate.

Protection of Amines

SEM-Cl is also effective for the protection of primary and secondary amines, including anilines and various heterocyclic systems. The general procedure is similar to that for alcohols, often employing a strong base to generate the corresponding amide anion.

Experimental Protocol: General Procedure for the SEM Protection of an Amine

To a solution of the amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere is added n-butyllithium (n-BuLi, 1.1 equiv) dropwise. The solution is stirred for 30 minutes at this temperature before the addition of SEM-Cl (1.2 equiv). The reaction is allowed to warm to room temperature and is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with an appropriate organic solvent. The combined organic extracts are dried, filtered, and concentrated. The product is purified by chromatography.